2,5-Dibromo-4-methoxyaniline
Description
2,5-Dibromo-4-methoxyaniline is a brominated aromatic amine derivative featuring a methoxy group at the para position and bromine atoms at the ortho and meta positions (2 and 5 positions, respectively). This compound belongs to the aniline family, where substitution patterns significantly influence its chemical reactivity, physical properties, and applications in organic synthesis.
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2,5-dibromo-4-methoxyaniline |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 |
InChI Key |
SKNAREUTCQJEOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-methoxyaniline can be synthesized through several methods. One common approach involves the bromination of 4-methoxyaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2,5-Dibromo-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methoxyaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group influence its reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomerism: 2,5-Dibromo vs. 3,5-Dibromo-4-methoxyaniline
The positional arrangement of bromine atoms distinguishes these isomers:
- 2,5-Dibromo-4-methoxyaniline : Bromines at positions 2 and 5 relative to the amine group.
- 3,5-Dibromo-4-methoxyaniline : Bromines at positions 3 and 3.
Key Implications :
- Steric Effects: In 3,5-dibromo-4-methoxyaniline, the proximity of the methoxy group to bromine atoms at positions 3 and 5 induces non-planarity in the molecular structure, as observed in crystallographic studies. This steric hindrance likely reduces symmetry and affects intermolecular interactions .
- Hydrogen Bonding : For 3,5-dibromo-4-methoxyaniline derivatives, crystal packing is dominated by O–H···O hydrogen bonds and weak C–H···N contacts, forming supramolecular chains. The 2,5-isomer may exhibit different hydrogen-bonding networks due to altered substituent positions .
Physical and Chemical Properties
Reactivity in Further Functionalization
- The bromine atoms in both isomers are susceptible to nucleophilic aromatic substitution. However, the 2,5-isomer’s bromine at the ortho position may exhibit enhanced steric hindrance, slowing reactions compared to the 3,5-isomer’s meta bromines.
Biological Activity
2,5-Dibromo-4-methoxyaniline is a compound that has garnered attention in scientific research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by data tables and case studies.
Chemical Structure:
- Molecular Formula: CHBrNO
- Molecular Weight: 253.94 g/mol
Physical Properties:
- Appearance: White to light yellow solid
- Solubility: Soluble in organic solvents like ethanol and acetone.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Studies have shown that the compound possesses significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential: Preliminary findings suggest that it may inhibit cancer cell proliferation, particularly in human carcinoma cell lines.
- Anti-inflammatory Effects: The compound has been evaluated for its potential to reduce inflammation in cellular models.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The presence of bromine and methoxy groups enhances its reactivity and binding affinity to biomolecules.
Key Mechanisms:
- Cell Cycle Arrest: The compound has been observed to induce G2/M phase arrest in cancer cells, leading to inhibited cell division.
- Apoptosis Induction: It may trigger apoptotic pathways in malignant cells, promoting programmed cell death.
Case Studies
- Anticancer Activity:
-
Antimicrobial Efficacy:
- In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 10 µg/mL.
Data Table: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | SK-OV-3 (Ovarian Cancer) | 0.5 - 24 nM | |
| Antimicrobial | E. coli | 10 µg/mL | |
| Staphylococcus aureus | 15 µg/mL |
Applications in Research and Industry
The compound is not only significant in biological research but also holds potential applications in various fields:
- Pharmaceuticals: Ongoing studies are exploring its use as a lead compound for developing new anticancer drugs.
- Agricultural Chemistry: Its antimicrobial properties may be harnessed for developing new agricultural fungicides or bactericides.
- Dyes and Pigments: As an intermediate in organic synthesis, it is used in the production of dyes and pigments due to its stable chemical structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
